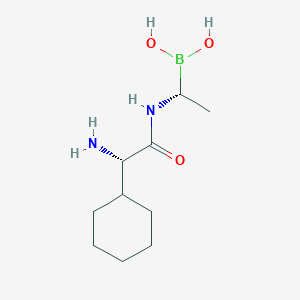

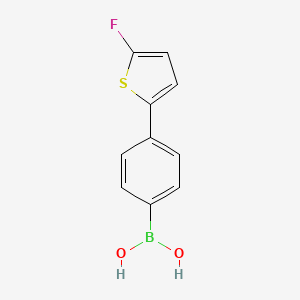

![molecular formula C10H7F3N2O B11882262 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)

1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-トリフルオロメチル-イミダゾ[1,2-a]ピリジン-3-イル)-エタノンは、イミダゾ[1,2-a]ピリジンファミリーに属する複素環式化合物です。これらの化合物は、さまざまな生物学的活性で知られており、医薬品化学における潜在的な用途のために広く研究されています。イミダゾ[1,2-a]ピリジンコアに結合したトリフルオロメチル基は、化合物の親油性と代謝安定性を高め、創薬のための貴重な足場となっています。

2. 製法

合成経路と反応条件

1-(2-トリフルオロメチル-イミダゾ[1,2-a]ピリジン-3-イル)-エタノンの合成は、通常、2-アミノピリジンとα-ハロケトンの縮合反応によって行われます。 一般的な方法の1つは、2-アミノピリジン、アリールグリオキサール、およびメルドラム酸の多成分縮合反応です 。 別の方法は、トリフルオロアセトアルデヒドメチルヘミアセタール(TFAMH)を無溶媒・無触媒条件下で用いる方法です 。これらの方法は、良好な収率から優れた収率を得ることができ、環境に優しい方法です。

工業的製造方法

この化合物の工業的製造には、ピリジニウムイリドとトリフルオロアセトニトリルの[3+2]環状付加反応などのスケーラブルな方法が用いられる場合があります 。この方法は、幅広い基質適用範囲と、容易に入手可能な試薬の使用により有利です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone typically involves the condensation of 2-aminopyridines with α-halo ketones. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of trifluoroacetaldehyde methyl hemiacetal (TFAMH) under solvent-free and catalyst-free conditions . These methods offer good to excellent yields and are environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This method is advantageous due to its broad substrate scope and the use of readily available reagents.

化学反応の分析

反応の種類

1-(2-トリフルオロメチル-イミダゾ[1,2-a]ピリジン-3-イル)-エタノンは、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: この化合物は、一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

置換: トリフルオロメチル基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

置換: アミンやチオールなどの求核剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化により対応するカルボン酸が生成される場合がありますが、還元によりアルコールまたはアミンが生成される場合があります。

4. 科学研究への応用

1-(2-トリフルオロメチル-イミダゾ[1,2-a]ピリジン-3-イル)-エタノンは、幅広い科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤、抗真菌剤、抗ウイルス剤としての可能性について研究されています.

医学: 癌、心臓血管疾患、アルツハイマー病の治療における使用について調査されています.

産業: 新しい材料や化学プロセス開発に利用されます。

科学的研究の応用

1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.

Medicine: Investigated for its use in treating cancer, cardiovascular diseases, and Alzheimer’s disease.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

1-(2-トリフルオロメチル-イミダゾ[1,2-a]ピリジン-3-イル)-エタノンの作用機序は、特定の分子標的および経路との相互作用に関与しています。 たとえば、古典的なベンゾジアゼピン系鎮静剤と同様に、γ-アミノ酪酸受容体を阻害することによって作用する可能性があります 。この相互作用により、鎮静剤または不安解消剤として使用できる可能性があります。

6. 類似の化合物との比較

類似の化合物

ゾルピデム: 短期の不眠症と脳機能のいくつかの障害の治療に使用されます.

独自性

1-(2-トリフルオロメチル-イミダゾ[1,2-a]ピリジン-3-イル)-エタノンは、親油性と代謝安定性を高めるトリフルオロメチル基によって際立っています。これは、他のイミダゾ[1,2-a]ピリジン誘導体に比べて、創薬にとってより魅力的な候補となっています。

類似化合物との比較

Similar Compounds

Zolpidem: Used to treat short-term insomnia and some brain function disorders.

Alpidem: An anxiolytic agent with fewer side effects compared to classical benzodiazepines.

Uniqueness

1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more attractive candidate for drug development compared to other imidazo[1,2-a]pyridine derivatives.

特性

分子式 |

C10H7F3N2O |

|---|---|

分子量 |

228.17 g/mol |

IUPAC名 |

1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone |

InChI |

InChI=1S/C10H7F3N2O/c1-6(16)8-9(10(11,12)13)14-7-4-2-3-5-15(7)8/h2-5H,1H3 |

InChIキー |

SFPLOEAXOGKBPR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

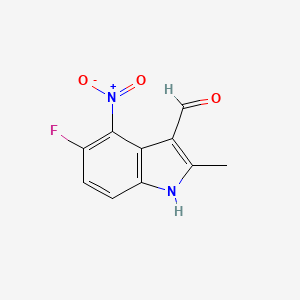

![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)

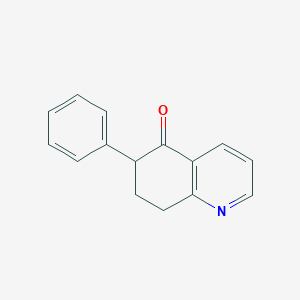

![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)